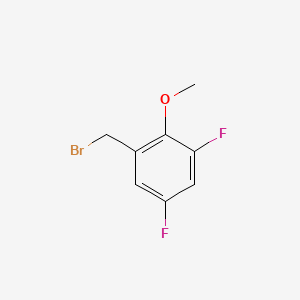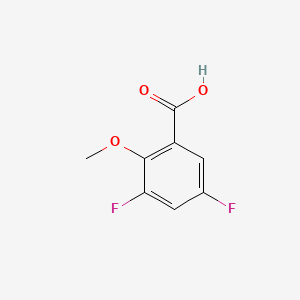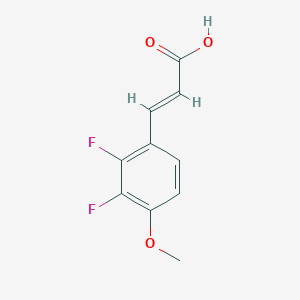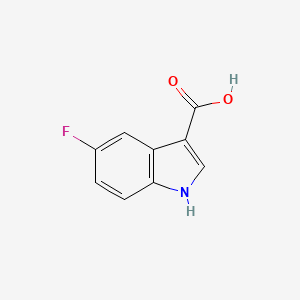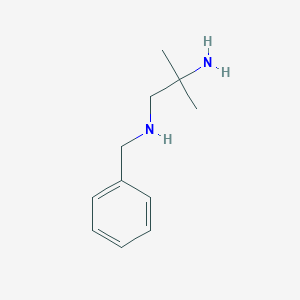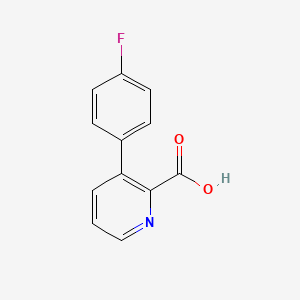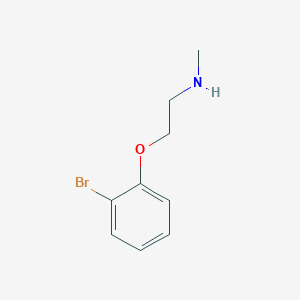
2-(2-Bromophenoxy)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, paper describes the selective bromination of alkyl furan carboxylates, which could be analogous to the bromination steps necessary for synthesizing 2-(2-Bromophenoxy)-N-methylethanamine. Similarly, paper details the synthesis of 2-Bromo-4-methylphenol through oxidative bromination, which could be a related process if one were to synthesize the 2-bromophenoxy component of the target compound.
Molecular Structure Analysis
The molecular structure of brominated compounds is a key focus in papers , , , and . These papers discuss the characterization of similar compounds using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, paper examines the crystal structure of a brominated phenol-imine compound, which could share structural similarities with 2-(2-Bromophenoxy)-N-methylethanamine, particularly in terms of the bromophenyl moiety.
Chemical Reactions Analysis
The reactivity of brominated compounds with various nucleophiles is explored in paper , where the bromomethyl furans react with secondary amines to form tertiary amines. This is relevant to the target compound, as the presence of a bromine atom on the aromatic ring could potentially facilitate similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are indirectly discussed in the papers. For instance, paper mentions the low mammalian toxicity and favorable environmental profile of a brominated benzylamine herbicide, which could suggest similar properties for 2-(2-Bromophenoxy)-N-methylethanamine. Additionally, paper reports on the antibacterial and antifungal activity of brominated oxazaphosphinine derivatives, indicating that brominated compounds can exhibit significant biological activities.
Aplicaciones Científicas De Investigación
Chemical Analysis and Detection Techniques
A study presented a case of intoxication by a compound structurally similar to 2-(2-Bromophenoxy)-N-methylethanamine and developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This highlights the compound's relevance in forensic and toxicological analysis, emphasizing the need for precise analytical techniques to identify and quantify such substances in biological samples J. Poklis et al., 2014.
Cross-Methylation in Organic Synthesis
Research on palladium-catalyzed cross-methylation of haloarenes with active hydrogen atoms demonstrated the use of related bromophenols in synthetic organic chemistry. This study provides insights into the methodologies for synthesizing complex molecules, showing the compound's potential as a precursor or intermediary in the creation of more complex structures Nimer Jaber et al., 2002.
Environmental Impact Studies
The thermal degradation of bromophenols, including compounds similar to 2-(2-Bromophenoxy)-N-methylethanamine, was studied to understand the formation of brominated dioxins and other hazardous byproducts. This research is critical for assessing the environmental impact and risks associated with the disposal and burning of materials containing brominated hydrocarbons Catherine S Evans & B. Dellinger, 2003.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOHCQQNKXAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591710 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-N-methylethanamine | |
CAS RN |
915920-44-4 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

